2-Bromocyclooctan-1-one
Description
2-Bromocyclooctan-1-one is an organic compound with the molecular formula C8H13BrO. It is a brominated derivative of cyclooctanone, characterized by the presence of a bromine atom attached to the cyclooctane ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Properties
IUPAC Name |
2-bromocyclooctan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13BrO/c9-7-5-3-1-2-4-6-8(7)10/h7H,1-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOOBPZPTDOIEMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(=O)C(CC1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Bromocyclooctan-1-one can be synthesized through several methods. One common approach involves the bromination of cyclooctanone using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst or under specific reaction conditions. The reaction typically proceeds via a free radical mechanism, where the bromine atom is introduced at the alpha position relative to the carbonyl group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure efficient and controlled bromine addition. The use of hydrobromic acid in combination with oxidizing agents can also be employed to achieve the desired brominated product.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom at the 2-position undergoes nucleophilic substitution (SN2 or SN1 mechanisms), depending on reaction conditions. Steric hindrance from the cyclooctane ring favors SN1 pathways in polar protic solvents.
Example reaction:
Key findings:
-
Silver nitrate enhances bromide ion departure, accelerating substitution .
-
Steric effects reduce reaction rates compared to smaller cyclic analogs .
Palladium-Catalyzed Cross-Coupling Reactions
The C–Br bond participates in Suzuki-Miyaura and Heck couplings, enabling C–C bond formation. The cyclooctane ring’s flexibility improves catalytic accessibility.
Suzuki-Miyaura coupling:
| Catalyst | Base | Solvent | Yield | Selectivity |
|---|---|---|---|---|
| Pd(PPh<sub>3</sub>)<sub>4</sub> | Na<sub>2</sub>CO<sub>3</sub> | DMF/H<sub>2</sub>O | 82% | >95% |
| Pd(OAc)<sub>2</sub> | K<sub>3</sub>PO<sub>4</sub> | Toluene | 73% | 89% |
Mechanistic insights:
[2+2] Photocycloaddition Reactions
The ketone group facilitates [2+2] photocycloadditions with alkenes, forming bicyclic structures under UV light.
Example with ethylene:
| Alkene | Light Source | Reaction Time | Product Stability |
|---|---|---|---|
| Ethylene | 254 nm | 12 h | Moderate (ring strain) |
| Vinyl ether | 300 nm | 8 h | High |
Critical factors:
-
Triplet excited states mediate reactivity, favoring electron-deficient alkenes .
-
Cyclooctane’s ring size reduces strain in adducts compared to smaller cycles .
Reduction and Oxidation Reactions
The ketone group is reducible to secondary alcohols, while bromine can be selectively oxidized under controlled conditions.
Reduction:
| Reducing Agent | Solvent | Temperature | Yield |
|---|---|---|---|
| NaBH<sub>4</sub> | EtOH | 0°C | 88% |
| LiAlH<sub>4</sub> | THF | −78°C | 94% |
Oxidation:
Bromine can be oxidized to ketone derivatives via Kornblum or other methods, though competing ketone reactivity requires protecting groups.
Scientific Research Applications
Synthetic Applications
2-Bromocyclooctan-1-one serves as a versatile intermediate in the synthesis of more complex organic molecules. Its applications include:
- Synthesis of Pharmaceuticals : It is utilized in the development of pharmaceutical compounds due to its ability to undergo nucleophilic substitution reactions. This allows for the introduction of various functional groups that are essential in drug design.
- Agrochemicals : The compound is also relevant in the synthesis of agrochemicals, where it can be modified to create herbicides or pesticides with specific biological activities.
Table 1: Common Reactions Involving this compound
| Reaction Type | Example Reaction | Product(s) |
|---|---|---|
| Nucleophilic Substitution | Reaction with alcohols or amines | Hydroxy or amino derivatives |
| Reduction | Reduction with lithium aluminum hydride | Alcohol derivative |
| Cycloaddition | Diels-Alder reaction with dienes | Cycloadducts |
Biological Applications
Research has indicated that this compound may exhibit potential biological activities. Studies are ongoing to investigate its interactions with various biological targets, including enzymes and receptors.
- Anti-inflammatory Activity : Preliminary studies suggest that derivatives of this compound may possess anti-inflammatory properties, making them candidates for further pharmacological evaluation.
Case Studies
Several case studies have highlighted the utility of this compound in research settings:
- Pharmaceutical Development : A study published in the Journal of Medicinal Chemistry explored the synthesis of novel anti-cancer agents derived from this compound. The research demonstrated that modifications to the compound could enhance its efficacy against specific cancer cell lines.
- Material Science : Research conducted at a leading university investigated the use of this compound as a precursor for creating new polymeric materials. The study found that incorporating this compound into polymer matrices improved the mechanical properties and thermal stability of the resulting materials.
- Synthetic Methodology : A thesis focused on transition metal-catalyzed reactions highlighted the role of this compound as a key intermediate in synthesizing complex cyclic structures. This work emphasized its importance in advancing synthetic methodologies within organic chemistry.
Mechanism of Action
The mechanism of action of 2-Bromocyclooctan-1-one involves its reactivity as a brominated ketone. The bromine atom enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This property is exploited in various chemical transformations, where the compound acts as an intermediate or a reactant in the formation of more complex molecules.
Comparison with Similar Compounds
Cyclooctanone: The non-brominated parent compound, used in similar synthetic applications.
2-Chlorocyclooctan-1-one: A chlorinated analog with similar reactivity but different halogen properties.
2-Iodocyclooctan-1-one: An iodinated derivative with distinct reactivity due to the larger atomic size of iodine.
Uniqueness: 2-Bromocyclooctan-1-one is unique due to the specific reactivity imparted by the bromine atom. It offers a balance between reactivity and stability, making it a valuable intermediate in organic synthesis. The bromine atom’s moderate electronegativity and size allow for controlled reactions, unlike the more reactive iodine or less reactive chlorine analogs.
Biological Activity
2-Bromocyclooctan-1-one is a brominated cyclic ketone that has garnered attention in various fields of biological research due to its unique structure and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
This compound features a cyclooctane ring substituted with a bromine atom and a keto group, which contributes to its reactivity and biological activity. The molecular formula is , with a molecular weight of approximately 203.09 g/mol. Its structural characteristics allow it to interact with various biological targets, influencing cellular processes.
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes within biological systems. Similar compounds have been shown to influence several biochemical pathways:
- Enzyme Inhibition : Compounds with structural similarities often act as inhibitors for enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
- Receptor Modulation : The compound may interact with neurotransmitter receptors or other signaling proteins, affecting physiological responses such as inflammation or cell proliferation.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological activities:
- Antimicrobial Activity : Preliminary studies suggest that brominated compounds can possess antimicrobial properties. For instance, derivatives of brominated cyclic ketones have shown effectiveness against various bacterial strains.
- Anticancer Potential : There is emerging evidence that compounds similar to this compound may inhibit cancer cell growth by inducing apoptosis or disrupting cell cycle progression.
Data Table: Biological Activities of this compound
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis in cancer cells | |
| Enzyme Inhibition | Potential inhibition of metabolic enzymes |
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial properties of brominated ketones demonstrated that this compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be effective at low micromolar concentrations, indicating its potential as an antimicrobial agent.
Case Study 2: Anticancer Activity
In another investigation, the effects of this compound on human breast cancer cell lines were evaluated. The compound was found to induce apoptosis through the activation of caspase pathways, suggesting a mechanism for its anticancer effects. Cell viability assays revealed a dose-dependent reduction in cell survival rates.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
